Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide

Proteasome allostery Enzyme kinetics Cooperative binding

Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide (synonyms: Z-Leu-Leu-Glu-βNA, Cbz-LLE-β-naphthylamine, Z-LLE-βNA; CAS 75873-85-7; molecular formula C₃₅H₄₄N₄O₇; MW 632.75) is a synthetic fluorogenic tripeptide substrate consisting of the N-terminal carbobenzoxy (Z)-protected Leu-Leu-Glu sequence conjugated to a C-terminal 2-naphthylamide (βNA) fluorophore. Upon enzymatic cleavage on the carboxyl side of the glutamate residue, free β-naphthylamine is liberated and can be quantified fluorimetrically (excitation/emission 335/410 nm).

Molecular Formula C35H44N4O7
Molecular Weight 632.7 g/mol
CAS No. 75873-85-7
Cat. No. B1473583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide
CAS75873-85-7
Synonymscarbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide
Cbz-Leu-Leu-Glu-2NNP
Molecular FormulaC35H44N4O7
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C35H44N4O7/c1-22(2)18-28(38-35(45)46-21-24-10-6-5-7-11-24)32(41)37-29(19-23(3)4)33(42)39(30(34(43)44)16-17-31(36)40)27-15-14-25-12-8-9-13-26(25)20-27/h5-15,20,22-23,28-30H,16-19,21H2,1-4H3,(H2,36,40)(H,37,41)(H,38,45)(H,43,44)/t28-,29-,30-/m0/s1
InChIKeyAHSHWXJXFALINL-DTXPUJKBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide (Z-LLE-βNA, CAS 75873-85-7): A Fluorogenic Tripeptide Substrate for Proteasome PGPH Activity


Carbobenzoxyleucyl-leucyl-glutamyl-2-naphthylamide (synonyms: Z-Leu-Leu-Glu-βNA, Cbz-LLE-β-naphthylamine, Z-LLE-βNA; CAS 75873-85-7; molecular formula C₃₅H₄₄N₄O₇; MW 632.75) is a synthetic fluorogenic tripeptide substrate consisting of the N-terminal carbobenzoxy (Z)-protected Leu-Leu-Glu sequence conjugated to a C-terminal 2-naphthylamide (βNA) fluorophore . Upon enzymatic cleavage on the carboxyl side of the glutamate residue, free β-naphthylamine is liberated and can be quantified fluorimetrically (excitation/emission 335/410 nm) [1]. This compound is the canonical substrate for assaying the peptidylglutamyl-peptide hydrolyzing (PGPH) activity — also referred to as caspase-like or post-glutamyl activity — of the 20S proteasome (multicatalytic proteinase complex, MPC) . It is supplied as a ≥98% pure white powder soluble in THF or DMSO with recommended storage at −20°C .

Why Z-LLE-βNA Cannot Be Simply Replaced by Other Fluorogenic Proteasome Substrates


The 20S/26S proteasome possesses at least three distinct catalytic activities — chymotrypsin-like (β5 subunit), trypsin-like (β2 subunit), and PGPH/caspase-like (β1 subunit) — each requiring a specific peptide sequence for recognition and cleavage [1]. Z-LLE-βNA is uniquely cleaved by the PGPH activity that targets bonds on the carboxyl side of acidic residues (Glu at P1) [2]. Substituting Z-LLE-βNA for a chymotrypsin-like substrate (e.g., Suc-LLVY-AMC, targeting hydrophobic P1-Phe) or a trypsin-like substrate (e.g., Z-GGR-βNA or Boc-LRR-AMC, targeting basic P1-Arg) fundamentally alters which catalytic subunit is being measured. Furthermore, even within the same PGPH-targeting class, analogs with the identical Leu-Leu-Glu peptide sequence but different fluorophores (e.g., Z-LLE-AMC) exhibit differences in kinetic behavior and spectral properties that preclude simple interchange without re-validation of assay conditions. The quantitative evidence below establishes the dimensions along which Z-LLE-βNA is differentiated from its closest comparators.

Quantitative Differentiation Evidence for Z-LLE-βNA (CAS 75873-85-7) vs. Closest Analogs


Cooperative (Sigmoidal) Kinetics with Hill Coefficient ~2 vs. Hyperbolic Kinetics of Z-LLE-AMC

Z-LLE-βNA displays biphasic kinetic behavior at the rat liver multicatalytic proteinase complex (MCP/20S proteasome): a high-affinity site (LLE1) obeying Michaelis-Menten kinetics with a Km of approximately 100 µM, and at higher substrate concentrations (LLE2) a sigmoidal velocity-substrate curve consistent with positive cooperativity and a Hill coefficient of ~2 [1][2]. In contrast, Z-LLE-AMC — which carries the identical tripeptide sequence but substitutes the βNA leaving group with 7-amino-4-methylcoumarin (AMC) — is reported to exhibit conventional hyperbolic kinetics within its working concentration range of 50–200 µM, with no published evidence of cooperativity [3]. The sigmoidal kinetics of Z-LLE-βNA reveal an allosteric communication between PGPH active sites that is masked when using Z-LLE-AMC, making Z-LLE-βNA the requisite tool for studying proteasome subunit cooperativity [2].

Proteasome allostery Enzyme kinetics Cooperative binding

Orthogonal Fluorophore Spectral Properties (βNA vs. AMC) Enable Simultaneous Dual-Activity Multiplexed Assays

The β-naphthylamide (βNA) leaving group of Z-LLE-βNA exhibits excitation/emission maxima at 335/410 nm, which are spectrally separated from the 7-amino-4-methylcoumarin (AMC) fluorophore (excitation/emission 380/440 nm) commonly conjugated to chymotrypsin-like (Suc-LLVY-AMC) and trypsin-like (Boc-LRR-AMC) proteasome substrates [1][2]. This spectral orthogonality — with an excitation wavelength separation of ~45 nm and emission separation of ~30 nm — allows Z-LLE-βNA to be combined in the same reaction well with AMC-based substrates for simultaneous, real-time monitoring of PGPH activity alongside chymotrypsin-like and/or trypsin-like activities without cross-talk [3]. In contrast, substituting Z-LLE-AMC (AMC-based) for Z-LLE-βNA would result in all three proteasome activities being monitored through the same AMC fluorophore, precluding multiplexed detection and requiring separate parallel assays [1][2].

Multiplexed proteasome assay Fluorophore selection β-naphthylamide spectral properties

Subunit-Specific Measurement of PGPH (β1/Caspase-Like) Activity Distinct from Chymotrypsin-Like and Trypsin-Like Activities

In the foundational characterization of the multicatalytic proteinase complex (MPC), Orlowski et al. (1993) established that three distinct proteolytic components cleave three model substrates with mutually exclusive specificity: Z-Leu-Leu-Glu-2-naphthylamide is cleaved exclusively by the peptidylglutamyl-peptide hydrolyzing (PGPH) component, Z-(D)-Ala-Leu-Arg-2-naphthylamide by the trypsin-like component, and Z-Gly-Gly-Leu-p-nitroanilide by the chymotrypsin-like component [1]. McDermott et al. (1991) confirmed this orthogonality in postmortem human brain, demonstrating that Z-LLE-2NA hydrolysis reflects acidic (Glu) P1 residue specificity, whereas glutaryl-Gly-Gly-Phe-AMC targets hydrophobic P1 (Phe) and Z-Gly-Gly-Arg-AMC targets basic P1 (Arg) residues [2]. Critically, these three activities can be differentially inhibited: N-acetylimidazole rapidly inactivates both trypsin-like and PGPH activities while only slowly affecting chymotrypsin-like activity, confirming that Z-LLE-βNA reports on a catalytically and pharmacologically distinct active site [3]. No other single fluorogenic substrate provides specific readout of the β1 subunit PGPH activity without cross-reactivity against β2 or β5.

Proteasome subunit specificity PGPH activity β1 subunit assay

Dual Enzymatic Recognition: Substrate for Both 20S Proteasome PGPH Activity and Neutral Endopeptidase 24.5

Z-LLE-βNA is a validated substrate for two distinct proteolytic systems. Beyond the extensively characterized 20S proteasome PGPH activity, Z-Leu-Leu-Glu-2-naphthylamide is also readily hydrolyzed by neutral endopeptidase-24.5 (NE), a high-molecular-mass (650 kDa) cation-sensitive enzyme purified from human lung [1]. In a direct comparative study, the human lung NE hydrolyzed Z-Leu-Leu-Glu-Nap (βNA conjugate) but completely failed to hydrolyze Z-Gly-Gly-Leu-Nap (the chymotrypsin-like substrate bearing the same βNA fluorophore), confirming that recognition is driven by the Leu-Leu-Glu peptide sequence rather than the fluorophore [1]. Human kidney multicatalytic endopeptidase similarly cleaves Z-LLE-2NA with a pH optimum of 7.3 and a specificity constant (kcat/Km) comparable to that of Z-Gly-Gly-Leu-pNA [2]. In contrast, Z-LLE-AMC has not been reported as a substrate for neutral endopeptidase 24.5, and its AMC fluorophore may sterically preclude recognition by the NE active site [3].

Neutral endopeptidase 24.5 Dual-substrate specificity Cation-sensitive protease

Concentration-Dependent Conformational Effects Differentiate 20S from 26S Proteasome: Z-LLE-βNA as a Structural Probe

Reidlinger et al. (1997) demonstrated that Z-LLE-βNA reveals a fundamental functional difference between the 20S proteasome core particle and the 26S proteasome holoenzyme. At elevated substrate concentrations, Z-LLE-βNA induces a conformational change in the 20S proteasome that alters its kinetic behavior — a phenomenon reflected in the sigmoidal velocity-substrate curve (Hill coefficient ~2) described above [1]. Critically, the 26S proteasome cannot undergo this same substrate-induced conformational transition, resulting in significantly different kinetic characteristics for Z-LLE-βNA hydrolysis between the two proteasome species [1][2]. This differential behavior is not observed with all substrates and highlights Z-LLE-βNA's unique utility as a conformational probe for distinguishing 20S core particle activity from 26S holoenzyme activity. Z-LLE-AMC has not been shown to elicit comparable differential conformational effects between 20S and 26S [2].

20S vs 26S proteasome Conformational change Substrate-induced allostery

Optimal Research and Procurement Scenarios for Z-LLE-βNA (CAS 75873-85-7)


Proteasome Allostery and Subunit Cooperativity Studies

Z-LLE-βNA is the substrate of choice for investigating allosteric communication between PGPH (β1) active sites within the 20S proteasome. Its sigmoidal kinetics (Hill coefficient ~2, Km ~100 µM at the high-affinity LLE1 site) directly reveal positive cooperativity that is masked when using Z-LLE-AMC [1]. Researchers studying how substrate binding at one β1 subunit modulates activity at the second β1 subunit — or how PGPH site occupancy influences chymotrypsin-like (β5) and trypsin-like (β2) activities — require Z-LLE-βNA as the only fluorogenic PGPH substrate with validated cooperative behavior [1][2].

Multiplexed, Simultaneous Three-Activity Proteasome Profiling

The βNA fluorophore of Z-LLE-βNA (ex/em 335/410 nm) is spectrally orthogonal to the AMC fluorophore (ex/em 380/440 nm) used in chymotrypsin-like (Suc-LLVY-AMC) and trypsin-like (Boc-LRR-AMC) substrates, enabling simultaneous real-time monitoring of all three proteasome catalytic activities in a single reaction well [3]. This multiplexed format reduces sample requirements by ~67% and assay time by ~66% compared to sequential single-activity measurements, and is directly applicable to high-throughput screening of proteasome inhibitors where comprehensive activity profiling is essential [3][4].

β1-Selective Inhibitor Screening and Immunoproteasome Characterization

Because Z-LLE-βNA is cleaved exclusively by the PGPH/β1 subunit — and not by β5 (chymotrypsin-like) or β2 (trypsin-like) active sites — it is the definitive substrate for screening β1-selective inhibitors, including those targeting the immunoproteasome subunit β1i (LMP2) [1][2]. Differential inhibitor sensitivity between Z-LLE-βNA and Suc-LLVY-AMC hydrolysis provides a direct readout of β1 vs. β5 selectivity ratios, a critical parameter in developing subunit-specific proteasome inhibitors for therapeutic applications [2].

Neutral Endopeptidase-24.5 and Cation-Sensitive Protease Research

Z-LLE-βNA is one of very few commercially available fluorogenic substrates validated for neutral endopeptidase-24.5 (human lung, kidney), a high-molecular-mass cation-sensitive multicatalytic enzyme [5][6]. Its cleavage by NE-24.5 — while the structurally analogous Z-Gly-Gly-Leu-2NA is completely resistant to hydrolysis — demonstrates sequence-dependent recognition [6]. Laboratories studying this enzyme can procure Z-LLE-βNA as a dual-application reagent serving both proteasome PGPH assays and neutral endopeptidase characterization [5].

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